Cas no 1511766-88-3 (1-(1-bromopropan-2-yl)-3,5-difluorobenzene)

1-(1-Bromopropan-2-yl)-3,5-difluorobenzene is a halogenated aromatic compound featuring a bromopropane substituent and difluorophenyl moiety. Its molecular structure combines reactivity at the benzylic bromine position with the electronic effects of the fluorine atoms, making it a versatile intermediate in organic synthesis. The bromine atom facilitates nucleophilic substitution reactions, while the difluorophenyl group enhances stability and influences regioselectivity in cross-coupling applications. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated aromatic systems are valued for their metabolic stability and lipophilicity. Its well-defined reactivity profile and synthetic accessibility make it a practical choice for constructing complex fluorinated scaffolds.
1-(1-bromopropan-2-yl)-3,5-difluorobenzene structure
1511766-88-3 structure
商品名:1-(1-bromopropan-2-yl)-3,5-difluorobenzene
CAS番号:1511766-88-3
MF:C9H9BrF2
メガワット:235.068568944931
CID:6483857
PubChem ID:80206815

1-(1-bromopropan-2-yl)-3,5-difluorobenzene 化学的及び物理的性質

名前と識別子

    • 1-(1-bromopropan-2-yl)-3,5-difluorobenzene
    • 1511766-88-3
    • EN300-1896908
    • AKOS018768985
    • インチ: 1S/C9H9BrF2/c1-6(5-10)7-2-8(11)4-9(12)3-7/h2-4,6H,5H2,1H3
    • InChIKey: ZWPJHIXOWKLSRH-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C)C1C=C(C=C(C=1)F)F

計算された属性

  • せいみつぶんしりょう: 233.98557g/mol
  • どういたいしつりょう: 233.98557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 0Ų

1-(1-bromopropan-2-yl)-3,5-difluorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1896908-0.5g
1-(1-bromopropan-2-yl)-3,5-difluorobenzene
1511766-88-3
0.5g
$809.0 2023-09-18
Enamine
EN300-1896908-0.1g
1-(1-bromopropan-2-yl)-3,5-difluorobenzene
1511766-88-3
0.1g
$741.0 2023-09-18
Enamine
EN300-1896908-1g
1-(1-bromopropan-2-yl)-3,5-difluorobenzene
1511766-88-3
1g
$842.0 2023-09-18
Enamine
EN300-1896908-2.5g
1-(1-bromopropan-2-yl)-3,5-difluorobenzene
1511766-88-3
2.5g
$1650.0 2023-09-18
Enamine
EN300-1896908-0.25g
1-(1-bromopropan-2-yl)-3,5-difluorobenzene
1511766-88-3
0.25g
$774.0 2023-09-18
Enamine
EN300-1896908-10.0g
1-(1-bromopropan-2-yl)-3,5-difluorobenzene
1511766-88-3
10g
$4914.0 2023-06-01
Enamine
EN300-1896908-5g
1-(1-bromopropan-2-yl)-3,5-difluorobenzene
1511766-88-3
5g
$2443.0 2023-09-18
Enamine
EN300-1896908-5.0g
1-(1-bromopropan-2-yl)-3,5-difluorobenzene
1511766-88-3
5g
$3313.0 2023-06-01
Enamine
EN300-1896908-1.0g
1-(1-bromopropan-2-yl)-3,5-difluorobenzene
1511766-88-3
1g
$1142.0 2023-06-01
Enamine
EN300-1896908-0.05g
1-(1-bromopropan-2-yl)-3,5-difluorobenzene
1511766-88-3
0.05g
$707.0 2023-09-18

1-(1-bromopropan-2-yl)-3,5-difluorobenzene 関連文献

1-(1-bromopropan-2-yl)-3,5-difluorobenzeneに関する追加情報

Comprehensive Overview of 1-(1-bromopropan-2-yl)-3,5-difluorobenzene (CAS No. 1511766-88-3)

1-(1-bromopropan-2-yl)-3,5-difluorobenzene (CAS No. 1511766-88-3) is a halogenated aromatic compound with significant applications in organic synthesis and pharmaceutical intermediates. Its unique structure, featuring a bromopropane moiety and difluorobenzene ring, makes it a versatile building block for advanced chemical transformations. Researchers and industries value this compound for its role in cross-coupling reactions, which are pivotal in creating complex molecular architectures.

The compound's CAS No. 1511766-88-3 is frequently searched in academic and industrial databases, reflecting its relevance in modern chemistry. Users often inquire about its synthesis methods, physical properties, and safety data, aligning with the growing demand for transparent chemical information. Recent trends highlight interest in sustainable synthesis and green chemistry, where 1-(1-bromopropan-2-yl)-3,5-difluorobenzene could play a role due to its potential for catalytic applications.

From a structural perspective, the difluorobenzene component enhances electron-withdrawing properties, while the bromine substituent offers reactivity for nucleophilic substitutions. This dual functionality is exploited in pharmaceutical research, particularly in designing bioactive molecules with improved metabolic stability. Searches for fluorinated intermediates and brominated compounds often lead to this CAS number, underscoring its niche importance.

Analytical techniques like NMR spectroscopy and HPLC are critical for characterizing CAS 1511766-88-3, ensuring purity for high-value applications. Discussions in forums frequently address storage conditions and handling protocols, reflecting user concerns about compound stability. Notably, its compatibility with palladium-catalyzed reactions makes it a candidate for drug discovery pipelines.

In the context of material science, derivatives of 1-(1-bromopropan-2-yl)-3,5-difluorobenzene have been explored for liquid crystals and organic electronics. The fluorine atoms contribute to thermal stability, a hot topic in advanced materials research. SEO-driven queries often combine this compound’s name with terms like “applications”, “suppliers”, and “price trends”, indicating commercial interest.

Environmental considerations are also rising, with searches for biodegradable alternatives to halogenated compounds. While 1511766-88-3 itself isn’t flagged for ecological risks, its responsible use aligns with global ESG (Environmental, Social, Governance) standards. Laboratories prioritize waste minimization strategies when working with such reagents.

Future directions may involve catalytic bromination methods to produce 1-(1-bromopropan-2-yl)-3,5-difluorobenzene more efficiently. The compound’s role in peptide modification and proteomics is another emerging area, tying into the bioconjugation trend. As AI-assisted molecular design grows, this CAS number may appear in machine learning datasets for retrosynthetic analysis.

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